Technical Guide: 2-(1-(Benzylamino)ethyl)phenol Hydrochloride
Technical Guide: 2-(1-(Benzylamino)ethyl)phenol Hydrochloride
[1]
Executive Summary
2-(1-(Benzylamino)ethyl)phenol hydrochloride (CAS: 1071628-77-7) is a significant chiral phenolic amine intermediate.[1][2] Structurally, it functions as a bidentate or tridentate (
Chemical Identity & Physicochemical Properties[2][3][4][5]
This compound belongs to the class of
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-[1-(Benzylamino)ethyl]phenol hydrochloride |
| CAS Number | 1071628-77-7 |
| Molecular Formula | |
| Molecular Weight | 263.77 g/mol |
| SMILES | CC(NCC1=CC=CC=C1)C1=CC=CC=C1O.Cl |
| Appearance | White to off-white crystalline solid |
| Chirality | Contains one stereocenter at the ethyl |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar protic solvents (Methanol, Ethanol, Water) due to the ionic character of the hydrochloride salt.[1] Sparingly soluble in non-polar solvents (Hexane, Toluene) unless neutralized to the free base.
-
pKa Values (Estimated):
-
Stability: Hygroscopic.[1][2] The free base is susceptible to oxidation (browning) upon prolonged air exposure; the HCl salt significantly enhances shelf-life stability.[1][2]
Synthesis & Manufacturing
The most robust synthetic route for 2-(1-(Benzylamino)ethyl)phenol is the reductive amination of 2'-hydroxyacetophenone with benzylamine.[1][2] This "one-pot" transformation proceeds via an imine (Schiff base) intermediate, which is subsequently reduced.[1][2][4]
Reaction Mechanism[2]
-
Condensation: Nucleophilic attack of benzylamine on the ketone carbonyl of 2'-hydroxyacetophenone forms a hemiaminal, which dehydrates to the imine (
).[1] -
Reduction: The imine is reduced by a hydride source (e.g., Sodium Borohydride) to the secondary amine.[1][4]
-
Salt Formation: Treatment with HCl generates the stable hydrochloride salt.[1][2]
Validated Synthetic Protocol
-
Precursors: 2'-Hydroxyacetophenone (1.0 eq), Benzylamine (1.05 eq).[1][2]
-
Reducing Agent: Sodium Borohydride (
) or Sodium Cyanoborohydride ( ).[1][2][4]
Step-by-Step Procedure:
-
Imine Formation: Dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous Methanol (30 mL). Add Benzylamine (10.5 mmol) dropwise.[1][2] Stir at room temperature for 4–6 hours. Note: The formation of a yellow color indicates imine generation.[1]
-
Reduction: Cool the solution to 0°C. Add
(15 mmol) portion-wise over 30 minutes to control hydrogen evolution. Allow the mixture to warm to room temperature and stir overnight. -
Quench & Workup: Quench excess hydride with dilute HCl or water.[1][2] Evaporate methanol.[1][2] Extract the aqueous residue with Dichloromethane (DCM) to remove non-basic impurities.[1] Basify the aqueous layer to pH >11 with NaOH, then extract the product (free base) into DCM.
-
Salt Formation: Dry the organic layer (
).[1][2] Add 4M HCl in dioxane or bubble HCl gas. The precipitate is filtered and recrystallized from Ethanol/Ether to yield the target HCl salt.[1]
Synthesis Pathway Visualization
Caption: Step-wise reductive amination pathway from ketone precursor to hydrochloride salt.
Characterization Techniques
Verification of the compound requires a multi-modal approach to confirm the reduction of the imine and the integrity of the phenol ring.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):-
Methyl Group: A doublet at
ppm (3H, Hz), characteristic of the methyl group on the ethyl chain.[1][2] -
Methine Proton: A quartet/multiplet at
ppm (1H), representing the chiral center ( ).[1][2] -
Benzylic Protons: A singlet or AB quartet system at
ppm (2H), corresponding to the group.[1][2] -
Aromatic Region: Multiplets at
ppm (9H total).[1][2] -
Exchangeable Protons: Broad singlets for Phenol
and Ammonium (typically downfield, ppm).[1][2]
-
Infrared Spectroscopy (IR)
-
Broad Band (2500–3200 cm
): Overlapping stretches of the ammonium ( ) and phenolic ( ) groups, typical for HCl salts.[1][2] -
Fingerprint: Absence of the
stretch (1680 cm ) confirms complete conversion of the ketone.[1][2]
Applications & Reactivity
Ligand in Asymmetric Catalysis
The free base of this compound serves as a versatile tridentate ligand precursor .[1] When deprotonated, the phenoxide oxygen and the secondary amine nitrogen can chelate transition metals (Zn, Cu, Ti).
-
Mechanism: The
-chelation creates a rigid chiral environment (if enantiomerically pure) around the metal center, facilitating asymmetric transfer hydrogenation or organozinc additions to aldehydes.[1]
Pharmaceutical Intermediate
The 2-aminoethylphenol pharmacophore is a structural motif found in various adrenergic drugs (e.g., Ritodrine analogs).[1][2] This compound serves as a versatile building block for:
-
Mannich Base Derivatives: Further functionalization at the phenol ortho/para positions.[1][2]
-
CNS Active Agents: Analogous to amphetamine derivatives but modified with a benzyl group to modulate lipophilicity and receptor binding.[1][2]
Reactivity Diagram[2]
Caption: Primary reactivity modes including chelation, N-functionalization, and ring substitution.[1][2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the free base is oxidation-sensitive.[1][2] The HCl salt is stable at room temperature but should be kept desiccated.[1]
References
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 2-(1-(Benzylamino)ethyl)phenol HCl.[1][2][3] Link
-
Fluorochem. (2025).[1][2] Safety Data Sheet: 2-(1-(Benzylamino)ethyl)phenol HCl (CAS 1071628-77-7).[1][2][3] Link
-
Jarrahpour, A. A., et al. (2006).[1][5] "Synthesis and Physical Characterization of Schiff Bases from 2-Hydroxyacetophenone." Molbank, M455.[1] Link[1][2][5]
-
BenchChem. (2025).[1] Protocols for the Synthesis of 2'-Hydroxyacetophenone Derivatives. Link[1][2]
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol [mdpi.com]
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